molecular formula C10H11ClO2 B3116465 3,5-Dimethyl-4-methoxybenzoyl chloride CAS No. 21668-34-8

3,5-Dimethyl-4-methoxybenzoyl chloride

Cat. No.: B3116465
CAS No.: 21668-34-8
M. Wt: 198.64 g/mol
InChI Key: NVSLDNSTGOKOJF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, characterized by the presence of two methyl groups and one methoxy group on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

3,5-Dimethyl-4-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3,5-dimethyl-4-methoxybenzoic acid with thionyl chloride. The reaction is typically carried out at room temperature for 16 hours, followed by heating to reflux for an additional 15 hours. The resulting product is then purified by removing excess thionyl chloride under vacuum and azeotroping with benzene .

Another method involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane. The reaction is carried out at 0-5°C for approximately 50 minutes. The crude acid chloride obtained from this reaction can be used directly without further purification .

Chemical Reactions Analysis

3,5-Dimethyl-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, N,N-dimethylformamide, and aluminum chloride. The major products formed from these reactions are typically amides and other substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines and alcohols, through the substitution of the chloride group. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

3,5-Dimethyl-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives.

Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLDNSTGOKOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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